methyl 4-({[1-(2-fluorobenzoyl)piperidin-4-yl]methyl}sulfamoyl)benzoate
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Overview
Description
Methyl 4-({[1-(2-fluorobenzoyl)piperidin-4-yl]methyl}sulfamoyl)benzoate is a complex organic compound with a molecular formula of C21H23FN2O5S This compound is characterized by the presence of a piperidine ring, a fluorobenzoyl group, and a sulfamoyl benzoate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-({[1-(2-fluorobenzoyl)piperidin-4-yl]methyl}sulfamoyl)benzoate typically involves multiple steps, starting with the preparation of the piperidine derivative. The piperidine ring is often synthesized through cyclization reactions involving appropriate precursors. The fluorobenzoyl group is introduced via acylation reactions using 2-fluorobenzoyl chloride. The final step involves the sulfonation of the benzoate moiety, followed by esterification to form the methyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Reaction conditions such as temperature, pressure, and solvent choice are optimized to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-({[1-(2-fluorobenzoyl)piperidin-4-yl]methyl}sulfamoyl)benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols or amines.
Substitution: Nucleophilic substitution reactions can replace the fluorine atom with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate under acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, alcohols, amines, and substituted derivatives of the original compound.
Scientific Research Applications
Methyl 4-({[1-(2-fluorobenzoyl)piperidin-4-yl]methyl}sulfamoyl)benzoate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its pharmacological properties and potential therapeutic applications.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of methyl 4-({[1-(2-fluorobenzoyl)piperidin-4-yl]methyl}sulfamoyl)benzoate involves its interaction with specific molecular targets. The fluorobenzoyl group can interact with hydrophobic pockets in proteins, while the sulfamoyl group can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- Methyl 4-({[1-(2-chlorobenzoyl)piperidin-4-yl]methyl}sulfamoyl)benzoate
- Methyl 4-({[1-(2-bromobenzoyl)piperidin-4-yl]methyl}sulfamoyl)benzoate
- Methyl 4-({[1-(2-methylbenzoyl)piperidin-4-yl]methyl}sulfamoyl)benzoate
Uniqueness
Methyl 4-({[1-(2-fluorobenzoyl)piperidin-4-yl]methyl}sulfamoyl)benzoate is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to form specific interactions with biological targets, making it a valuable compound for research and development.
Properties
IUPAC Name |
methyl 4-[[1-(2-fluorobenzoyl)piperidin-4-yl]methylsulfamoyl]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23FN2O5S/c1-29-21(26)16-6-8-17(9-7-16)30(27,28)23-14-15-10-12-24(13-11-15)20(25)18-4-2-3-5-19(18)22/h2-9,15,23H,10-14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NFWNZIMUPMGXEB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)S(=O)(=O)NCC2CCN(CC2)C(=O)C3=CC=CC=C3F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23FN2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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